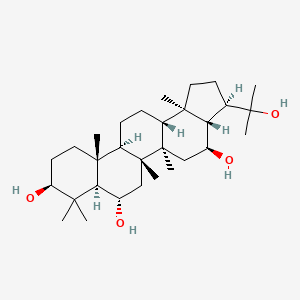

Mollugogenol A

Vue d'ensemble

Description

Mollugogenol A is a triterpenoid sapogenol derived from the plant Mollugo hirta. It is known for its complex stereochemistry and has been studied for its various biological activities . This compound is part of a larger family of triterpenoids, which are known for their diverse range of pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mollugogenol A typically involves the extraction from the aerial parts of Mollugo pentaphylla. The process includes several steps of purification and isolation to obtain the pure compound . The extraction is usually performed using solvents like methanol or ethanol, followed by chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.

Analyse Des Réactions Chimiques

Types of Reactions

Mollugogenol A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Applications De Recherche Scientifique

Medicinal Applications

Antifungal Activity

Mollugogenol A exhibits significant antifungal properties against various fungal strains. Research indicates that it disrupts fungal cell membranes, inhibiting their growth and function. This characteristic positions this compound as a potential candidate for developing new antifungal treatments, particularly in an era of rising antifungal resistance.

Anti-Inflammatory Effects

Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory mediators such as TNF-α and IL-1β. This property suggests its potential use in treating inflammatory conditions like gout and rheumatoid arthritis. The ability to modulate inflammatory pathways could lead to novel therapeutic approaches for chronic inflammatory diseases .

Bone Regeneration

Research indicates that this compound may promote bone regeneration by stimulating osteoblast activity, which is crucial for bone formation. This application is particularly relevant in developing therapies for osteoporosis and other bone-related disorders, where enhancing bone healing is vital .

Anticancer Properties

Early studies suggest that this compound may inhibit the growth and proliferation of certain cancer cells. While the mechanisms are not fully understood, this potential anticancer activity warrants further investigation to explore its efficacy in cancer treatment .

Agricultural Applications

Pesticidal Properties

this compound has shown promise as a natural pesticide due to its ability to affect the growth of various pests. Its application could lead to environmentally friendly pest control solutions, reducing reliance on synthetic chemicals in agriculture.

Industrial Applications

Antioxidant Properties

The antioxidant characteristics of this compound make it a valuable additive in food and cosmetic industries. Its ability to scavenge free radicals can enhance product stability and shelf life, contributing to consumer safety and product efficacy.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicine | Antifungal | Disrupts fungal cell membranes; potential for new treatments |

| Anti-inflammatory | Inhibits TNF-α and IL-1β production; useful in treating inflammatory diseases | |

| Bone regeneration | Stimulates osteoblast activity; potential therapy for osteoporosis | |

| Anticancer | Inhibits growth of certain cancer cells; requires further research | |

| Agriculture | Pesticidal | Natural pesticide properties; environmentally friendly pest control |

| Industry | Antioxidant | Enhances product stability in food and cosmetics |

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a controlled study, this compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results demonstrated a significant reduction in fungal growth at varying concentrations of this compound, highlighting its potential as an effective antifungal agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

A study on the anti-inflammatory effects of this compound involved administering the compound to mice with induced gouty arthritis. The findings revealed a marked decrease in paw edema and inflammatory cytokine levels compared to control groups, supporting its therapeutic potential in managing inflammation-related conditions .

Mécanisme D'action

The mechanism of action of Mollugogenol A involves its interaction with cellular membranes and enzymes. It is known to damage sperm membranes, which accounts for its spermatocidal activity . The compound may also interact with fungal cell walls, leading to its antifungal effects. The exact molecular targets and pathways are still under investigation, but its activity is likely due to its ability to disrupt cellular structures and processes.

Comparaison Avec Des Composés Similaires

Mollugogenol A can be compared with other triterpenoid sapogenols such as Mollugogenol E and Mollugogenol B . While these compounds share a similar core structure, they differ in their functional groups and stereochemistry, which can lead to variations in their biological activities. This compound is unique in its specific combination of functional groups, which contribute to its distinct pharmacological properties.

List of Similar Compounds

- Mollugogenol E

- Mollugogenol B

- Other triterpenoid sapogenols from Mollugo hirta

Activité Biologique

Mollugogenol A is a compound derived from the plant Glinus lotoides, which has garnered attention for its biological activities, particularly in the realm of anti-cancer properties and antioxidant effects. This article provides an overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Source

This compound belongs to a class of compounds known as flavonoids, which are known for their diverse biological activities. It is primarily extracted from Glinus lotoides, a plant traditionally used in various medicinal applications. The molecular structure of this compound contributes to its potential therapeutic effects.

Biological Activities

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties. Research indicates that it can inhibit the growth of carcinoma cell lines, including Calu-3 and Caco-2, with IC50 values indicating effective concentration levels for growth inhibition:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Calu-3 | 29.7 |

| Caco-2 | 69.7 |

In vivo studies have shown that treatment with this compound can reverse hematological changes induced by tumor inoculation in experimental models, suggesting its potential as a therapeutic agent against cancer .

2. Antioxidant Properties

This compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage. Studies have shown that extracts containing this compound significantly reduce oxidative stress markers in various biological systems .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

-

Case Study 1: Cancer Cell Line Inhibition

In a controlled study, the effects of this compound were evaluated on human carcinoma cell lines. The results indicated a marked reduction in cell viability and increased apoptosis rates, showcasing its potential as an anti-cancer agent. -

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The findings revealed that the compound exhibited a dose-dependent antioxidant effect, outperforming some standard antioxidants like vitamin E .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis: this compound promotes apoptosis in cancer cells through intrinsic pathways, leading to cell death.

- Radical Scavenging: The compound effectively neutralizes free radicals, reducing oxidative stress and preventing cellular damage.

- Modulation of Signaling Pathways: Research suggests that this compound may influence various signaling pathways involved in cell proliferation and survival, further enhancing its anti-cancer effects .

Propriétés

IUPAC Name |

(3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-25(2)22(33)12-14-28(6)21-10-9-20-27(5)13-11-17(26(3,4)34)23(27)18(31)15-29(20,7)30(21,8)16-19(32)24(25)28/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19+,20-,21-,22+,23-,24+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLXSBTYECTZSS-HAYDXIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CCC4C3(CC(C5C4(CCC5C(C)(C)O)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H](C[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945203 | |

| Record name | Hopane-3,6,16,22-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22550-76-1 | |

| Record name | Mollugogenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022550761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane-3,6,16,22-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.